(2S)-2-[[(4S)-17-[Methyl(methylsulfonyl)amino]-2-oxo-3-azatricyclo[13.3.1.16,10]icosa-1(18),6,8,10(20),15(19),16-hexaen-4-yl]methylamino]-N-(2-methylpropyl)hexanamide
(2S)-2-[[(4S)-17-[Methyl(methylsulfonyl)amino]-2-oxo-3-azatricyclo[13.3.1.16,10]icosa-1(18),6,8,10(20),15(19),16-hexaen-4-yl]methylamino]-N-(2-methylpropyl)hexanamide
Brand Name:
Vulcanchem
CAS No.:
847157-12-4
VCID:
VC0055244
InChI:
InChI=1S/C32H48N4O4S/c1-6-7-15-30(32(38)34-21-23(2)3)33-22-28-18-25-14-10-13-24(16-25)11-8-9-12-26-17-27(31(37)35-28)20-29(19-26)36(4)41(5,39)40/h10,13-14,16-17,19-20,23,28,30,33H,6-9,11-12,15,18,21-22H2,1-5H3,(H,34,38)(H,35,37)/t28-,30-/m0/s1
SMILES:
CCCCC(C(=O)NCC(C)C)NCC1CC2=CC=CC(=C2)CCCCC3=CC(=CC(=C3)N(C)S(=O)(=O)C)C(=O)N1
Molecular Formula:
C32H48N4O4S
Molecular Weight:
584.8 g/mol
(2S)-2-[[(4S)-17-[Methyl(methylsulfonyl)amino]-2-oxo-3-azatricyclo[13.3.1.16,10]icosa-1(18),6,8,10(20),15(19),16-hexaen-4-yl]methylamino]-N-(2-methylpropyl)hexanamide
CAS No.: 847157-12-4
Reference Standards
VCID: VC0055244
Molecular Formula: C32H48N4O4S
Molecular Weight: 584.8 g/mol
CAS No. | 847157-12-4 |
---|---|
Product Name | (2S)-2-[[(4S)-17-[Methyl(methylsulfonyl)amino]-2-oxo-3-azatricyclo[13.3.1.16,10]icosa-1(18),6,8,10(20),15(19),16-hexaen-4-yl]methylamino]-N-(2-methylpropyl)hexanamide |
Molecular Formula | C32H48N4O4S |
Molecular Weight | 584.8 g/mol |
IUPAC Name | (2S)-2-[[(4S)-17-[methyl(methylsulfonyl)amino]-2-oxo-3-azatricyclo[13.3.1.16,10]icosa-1(18),6,8,10(20),15(19),16-hexaen-4-yl]methylamino]-N-(2-methylpropyl)hexanamide |
Standard InChI | InChI=1S/C32H48N4O4S/c1-6-7-15-30(32(38)34-21-23(2)3)33-22-28-18-25-14-10-13-24(16-25)11-8-9-12-26-17-27(31(37)35-28)20-29(19-26)36(4)41(5,39)40/h10,13-14,16-17,19-20,23,28,30,33H,6-9,11-12,15,18,21-22H2,1-5H3,(H,34,38)(H,35,37)/t28-,30-/m0/s1 |
Standard InChIKey | OSDDLECBLVRIQQ-JDXGNMNLSA-N |
Isomeric SMILES | CCCC[C@@H](C(=O)NCC(C)C)NC[C@@H]1CC2=CC=CC(=C2)CCCCC3=CC(=CC(=C3)N(C)S(=O)(=O)C)C(=O)N1 |
SMILES | CCCCC(C(=O)NCC(C)C)NCC1CC2=CC=CC(=C2)CCCCC3=CC(=CC(=C3)N(C)S(=O)(=O)C)C(=O)N1 |
Canonical SMILES | CCCCC(C(=O)NCC(C)C)NCC1CC2=CC=CC(=C2)CCCCC3=CC(=CC(=C3)N(C)S(=O)(=O)C)C(=O)N1 |
PubChem Compound | 11699870 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume